

discovery and history of 3-Amino-7-methyl-1H-indazole

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Compound of Interest

Compound Name: 3-Amino-7-methyl-1H-indazole

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An In-Depth Technical Guide to **3-Amino-7-methyl-1H-indazole**: From Synthesis Principles to Applications in Drug Discovery

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their unique ability to interact with biological targets. The indazole ring system is one such "privileged scaffold."^{[1][2][3]} This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrazole ring, is a bioisostere of indole and serves as the core of numerous pharmaceuticals. Its structural rigidity, combined with its capacity for diverse hydrogen bonding and hydrophobic interactions, has made it a cornerstone in modern drug design.

Indazole-containing drugs have shown remarkable efficacy across a range of diseases. Notable examples include Niraparib and Pazopanib for cancer treatment, Entrectinib, an anti-cancer agent targeting specific gene fusions, and Axitinib, a kinase inhibitor.^{[1][2][4]} The specific substitution pattern on the indazole ring dictates its biological activity, and the 3-aminoindazole motif has emerged as a particularly versatile and valuable synthon for creating libraries of potential drug candidates.^{[5][6]}

This guide provides a comprehensive technical overview of a specific, yet important, member of this class: **3-Amino-7-methyl-1H-indazole**. We will delve into the historical context of indazole synthesis, detail the modern synthetic routes that enable its creation, provide

actionable experimental protocols, and explore its critical role as a building block in the development of next-generation therapeutics.

Section 1: A Legacy of Synthesis - The Evolution of the Indazole Core

The history of the indazole ring system dates back to the pioneering work of Emil Fischer, who first reported its synthesis in the late 19th century.^[2] Early methods often required harsh conditions and offered limited control over substitution. A key structural feature of indazoles is their ability to exist in different tautomeric forms, primarily the 1H- and 2H-isomers, arising from the position of the proton on the pyrazole ring's nitrogen atoms. The 1H-tautomer is generally the more thermodynamically stable and is the predominant form in most biologically active molecules.^{[1][2]}

The true value of the indazole scaffold in drug discovery was unlocked with the development of robust and regioselective synthetic methodologies. The introduction of a primary amine at the 3-position proved to be a pivotal advancement. This functional group serves as a versatile chemical handle, allowing for the straightforward construction of amides, ureas, and other derivatives, which are crucial for modulating a compound's potency, selectivity, and pharmacokinetic properties.

Section 2: Constructing the Core: Modern Synthetic Strategies for 3-Aminoindazoles

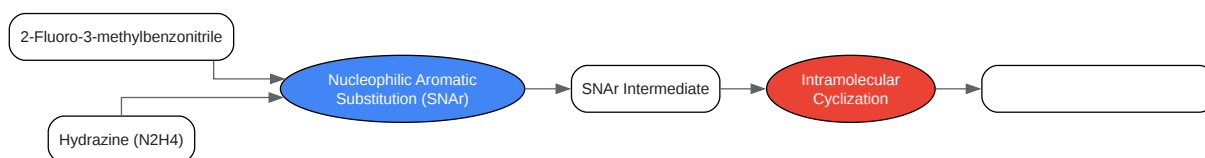
While classical methods exist, the contemporary synthesis of 3-aminoindazoles predominantly relies on efficient cyclization reactions starting from readily available ortho-substituted benzonitriles. These methods offer high yields, broad functional group tolerance, and excellent regioselectivity.

Method A: Nucleophilic Aromatic Substitution and Cyclization of 2-Halobenzonitriles

A highly prevalent and reliable strategy involves the reaction of a 2-halobenzonitrile (typically fluoro- or bromo-substituted) with hydrazine.^{[2][6][7]} The reaction proceeds via a two-step mechanism:

- **SNAr Reaction:** Hydrazine acts as a nucleophile, displacing the halide at the ortho position of the electron-deficient benzonitrile ring.
- **Intramolecular Cyclization:** The resulting hydrazine intermediate undergoes a spontaneous intramolecular addition to the nitrile group, followed by tautomerization to form the stable aromatic 3-aminoindazole ring.

The use of 2-fluorobenzonitriles is often preferred due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.



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Caption: Key steps in the synthesis of 3-aminoindazoles from 2-halobenzonitriles.

Method B: Palladium-Catalyzed Arylation Route

For substrates where direct SNAr is challenging, a powerful two-step alternative employs palladium catalysis.^{[6][7][8]} This method starts with a 2-bromobenzonitrile and involves:

- **Palladium-Catalyzed Coupling:** The 2-bromobenzonitrile is coupled with benzophenone hydrazone using a palladium catalyst.
- **Deprotection and Cyclization:** The resulting intermediate is treated with acid, which cleaves the benzophenone protecting group and facilitates the cyclization to the final 3-aminoindazole product.

This approach expands the substrate scope and offers an efficient pathway for more complex or sensitive molecules.

Section 3: Synthesis and Characterization of 3-Amino-7-methyl-1H-indazole

The specific synthesis of **3-Amino-7-methyl-1H-indazole** is a direct application of the general principles described above. The most logical and industrially scalable route begins with 2-fluoro-3-methylbenzonitrile.

Detailed Experimental Protocol: Synthesis of 3-Amino-7-methyl-1H-indazole

- Objective: To synthesize **3-Amino-7-methyl-1H-indazole** from 2-fluoro-3-methylbenzonitrile and hydrazine hydrate.
- Reagents & Materials:
 - 2-Fluoro-3-methylbenzonitrile
 - Hydrazine hydrate (~64% solution in water)
 - n-Butanol (or another high-boiling point solvent like ethylene glycol)
 - Deionized water
 - Ethyl acetate
 - Brine (saturated NaCl solution)
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Round-bottom flask with reflux condenser
 - Magnetic stirrer and heating mantle
 - Separatory funnel

- Rotary evaporator
- Procedure:
 - Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-3-methylbenzonitrile (1.0 eq).
 - Solvent and Reagent Addition: Add n-butanol as the solvent, followed by the slow addition of hydrazine hydrate (2.0-3.0 eq).
 - Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
 - Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
 - Extraction: To the resulting residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
 - Washing: Collect the organic layer. Wash the organic layer sequentially with deionized water and then with brine to remove any remaining hydrazine and inorganic salts.
 - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
 - Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure **3-Amino-7-methyl-1H-indazole**.

Data Presentation: Physicochemical Properties

Property	Value	Reference
CAS Number	1000343-59-8	[9][10]
Molecular Formula	C ₈ H ₉ N ₃	[9]
Molecular Weight	147.18 g/mol	[9]
Appearance	Off-white to light brown solid	(Typical)
¹ H NMR	Characteristic signals include aromatic protons (δ 6-8 ppm), an amine singlet (NH ₂), and a methyl singlet (CH ₃ , δ ~2.5 ppm).	[11]

Section 4: Application in Modern Drug Discovery: A CGRP Antagonist Intermediate

The primary value of **3-Amino-7-methyl-1H-indazole** lies in its role as a highly specialized intermediate in the synthesis of complex pharmaceutical agents. Its structure is not arbitrary; the specific placement of the amino and methyl groups is designed to achieve optimal interactions with a biological target.

A prominent application is in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs designed for the acute treatment of migraine.[12][13] CGRP is a neuropeptide whose levels are elevated during migraine attacks, and blocking its receptor has proven to be an effective therapeutic strategy.[13]

In the structure of advanced CGRP antagonists, the **3-amino-7-methyl-1H-indazole** moiety serves several critical functions:

- **Hydrogen Bonding:** The amino group and the pyrazole nitrogens of the indazole ring form key hydrogen bond interactions within the receptor's binding pocket, anchoring the molecule in place.[13]
- **Hydrophobic Interaction:** The 7-methyl group is strategically positioned to fit into a specific lipophilic (hydrophobic) sub-pocket of the receptor.[13][14] This interaction enhances binding

affinity and selectivity, distinguishing it from other indazole analogs.

- **Scaffold Rigidity:** The rigid bicyclic core properly orients the other substituents of the drug molecule for optimal engagement with the target protein.

The discovery and use of this specific building block exemplify the precision of modern structure-based drug design, where every atom is placed to maximize efficacy and minimize off-target effects.

Conclusion

While the precise moment of the first synthesis of **3-Amino-7-methyl-1H-indazole** is not a landmark event in chemical history, its existence and utility are the direct results of a long evolution in synthetic organic chemistry. It represents the refinement of methods for constructing the valuable 3-aminoindazole scaffold, tailored to meet the exacting demands of modern drug discovery. As a key intermediate for potent CGRP receptor antagonists and potentially other therapeutics, it stands as a testament to the critical role that specialized chemical building blocks play in advancing human health. This guide has illuminated its synthetic origins, provided a practical framework for its preparation, and contextualized its importance for researchers and scientists in the pharmaceutical field.

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